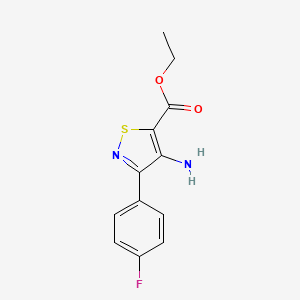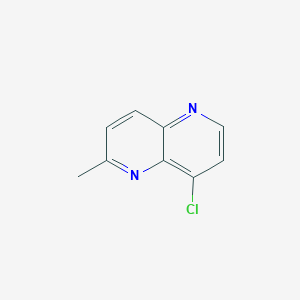
8-Chloro-2-methyl-1,5-naphthyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1,8-naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was achieved using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regiosselective deprotonation, methylation, and selenation . Additionally, the synthesis of 1,8-naphthyridin-5-one derivatives was described using an intramolecular 1,3-dipolar cycloaddition reaction , and a Vilsmeier-Haack type reaction was employed to synthesize 2-chloro-3-formyl-1,8-naphthyridine .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For MBCND, Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, and spectroscopic methods such as IR, 1H NMR, and mass spectra were used for structural deduction . The structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction .
Chemical Reactions Analysis
The reactivity of 1,8-naphthyridine derivatives with nucleophiles has been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions . Furthermore, the synthesis of novel functionalized 1,8-naphthyridine derivatives involved cascade reactions of 2-chloroquinoline-3-carbaldehyde with enaminones or cyclic 1,3-dicarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,8-naphthyridine derivatives have been analyzed through various studies. The electronic absorption spectra of MBCND were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The nonlinear optical properties (NLO) and natural bonding orbital (NBO) analysis of MBCND were also performed . The antiproliferative properties of novel functionalized 1,8-naphthyridine derivatives were evaluated in vitro against cancer cells, with several compounds exhibiting high activities .
Direcciones Futuras
The future directions for research on 8-Chloro-2-methyl-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Given their diverse biological activities , these compounds may have significant potential for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
1,5-naphthyridines, a class of compounds to which 8-chloro-2-methyl-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
1,5-naphthyridines are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Given the broad biological activity of 1,5-naphthyridines, it is likely that this compound influences multiple pathways, potentially including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
Given the biological activity of 1,5-naphthyridines, this compound may induce a range of effects at the molecular and cellular levels, potentially including changes in gene expression, modulation of enzymatic activity, and alterations in cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
8-chloro-2-methyl-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHHDIKBFBPFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methyl-1,5-naphthyridine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

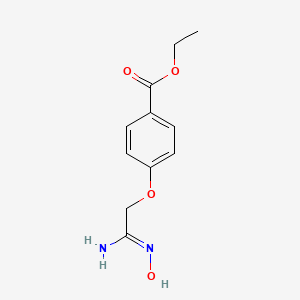
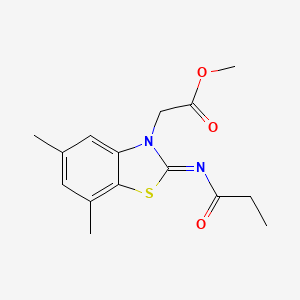
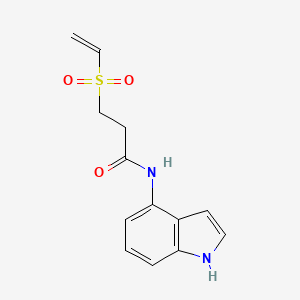
![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)

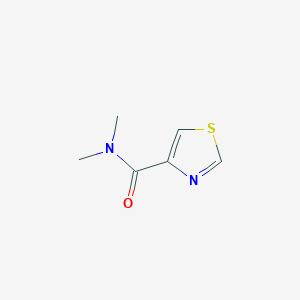

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)
![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)

![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)


